

# Application Note: Quantification of Verinurad in Plasma by UHPLC-MS/MS

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## Compound of Interest

Compound Name: Verinurad

Cat. No.: B611665

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## Abstract

This application note details a rapid and sensitive ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) method for the quantitative determination of **Verinurad** in plasma. The described protocol utilizes a simple protein precipitation step for sample preparation, followed by chromatographic separation on a C18 column. This method is highly suitable for pharmacokinetic studies and other research applications requiring accurate measurement of **Verinurad** concentrations in a biological matrix.

## Introduction

**Verinurad** is a selective uric acid reabsorption inhibitor (SURI) investigated for the treatment of gout and hyperuricemia. To support preclinical and clinical development, a robust and reliable bioanalytical method for the quantification of **Verinurad** in plasma is essential. This document provides a detailed protocol for a validated UHPLC-MS/MS method that offers high sensitivity, specificity, and throughput for the analysis of **Verinurad** in plasma samples.

## Experimental Protocols

### Materials and Reagents

- **Verinurad** reference standard

- Lesinurad (Internal Standard, IS)
- Acetonitrile (HPLC grade)
- Formic acid (LC-MS grade)
- Ultrapure water
- Control plasma (e.g., rat plasma)

## Equipment

- UHPLC system (e.g., Agilent, Waters, Shimadzu)
- Tandem mass spectrometer with an electrospray ionization (ESI) source
- Analytical balance
- Centrifuge
- Vortex mixer
- Pipettes and tips

## Sample Preparation

- Thaw plasma samples and vortex to ensure homogeneity.
- Pipette 50  $\mu$ L of plasma into a clean microcentrifuge tube.
- Add 10  $\mu$ L of the internal standard working solution (Lesinurad).
- Add 200  $\mu$ L of acetonitrile containing 0.1% formic acid to precipitate proteins.
- Vortex the mixture for 1 minute.
- Centrifuge at 13,000 rpm for 10 minutes to pellet the precipitated proteins.
- Transfer the supernatant to an HPLC vial for analysis.

## Chromatographic and Mass Spectrometric Conditions

A validated UHPLC-MS/MS method was developed for the quantification of **Verinurad** in rat plasma.<sup>[1]</sup> Simple protein precipitation was employed for sample preparation, and Lesinurad was used as the internal standard (IS).<sup>[1]</sup>

Table 1: Chromatographic Conditions

Parameter	Value
HPLC Column	Zorbax SB C18
Mobile Phase A	Water with 0.1% Formic Acid
Mobile Phase B	Acetonitrile with 0.1% Formic Acid
Flow Rate	0.3 mL/min
Injection Volume	To be optimized based on system sensitivity
Column Temperature	Ambient or controlled (e.g., 40 °C)
Run Time	4 minutes

Table 2: Mass Spectrometric Conditions

Parameter	Verinurad	Lesinurad (IS)
Ionization Mode	Negative Electrospray Ionization (ESI-)	Negative Electrospray Ionization (ESI-)
MRM Transition	m/z 347.1 → 261.1	m/z 404.2 → 178.9
Dwell Time	To be optimized	To be optimized
Collision Energy	To be optimized	To be optimized
Cone Voltage	To be optimized	To be optimized

## Data Presentation

The method was validated and demonstrated good linearity over the specified concentration range.

Table 3: Method Validation Parameters

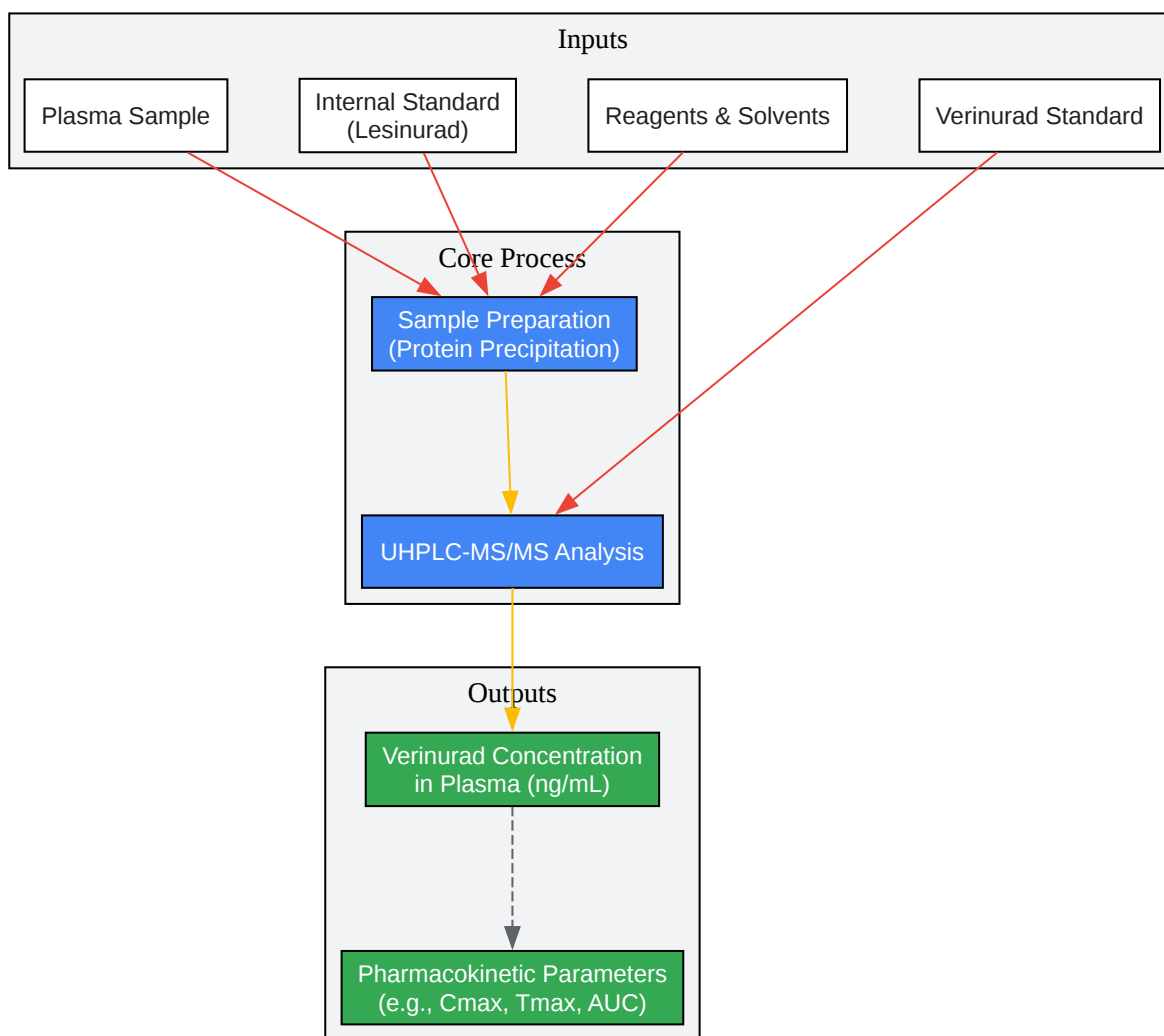
Parameter	Result
Linearity Range	10 - 5000 ng/mL
Correlation Coefficient ( $r^2$ )	$\geq 0.99$
Accuracy	Within $\pm 15\%$ (85-115%)
Precision (%CV)	$\leq 15\%$

## Visualizations



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Caption: Experimental workflow for **Verinurad** analysis in plasma.



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Caption: Logical relationships in the bioanalytical method.

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## References

- 1. UHPLC-MS/MS-based method for quantification of verinurad in rat plasma and its application in a bioavailability study - PubMed [pubmed.ncbi.nlm.nih.gov]
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